Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a boronic ester group
Preparation Methods
The synthesis of Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves several steps. One common synthetic route includes the reaction of 2-methyl-5-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with ethyl chloroformate and tert-butylamine under basic conditions to yield the final product .
Chemical Reactions Analysis
Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding a simpler hydrocarbon.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its ability to form stable complexes with various biological molecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can inhibit enzymes or other proteins by binding to their active sites .
Comparison with Similar Compounds
Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of a boronic ester group with a carbamate ester. Similar compounds include:
Phenylboronic acid: A simpler boronic acid used in organic synthesis and medicinal chemistry.
Pinacolborane: A borane compound used in hydroboration reactions.
Boronophenylalanine: A boron-containing amino acid used in BNCT.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C21H34BNO4 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C21H34BNO4/c1-10-23(18(24)25-19(3,4)5)14-16-13-17(12-11-15(16)2)22-26-20(6,7)21(8,9)27-22/h11-13H,10,14H2,1-9H3 |
InChI Key |
RJHHQLXQXLXLEA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CN(CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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